5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Description
5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione (CAS: 900515-16-4) is a thiazolidinedione (TZD) derivative with the molecular formula C₁₄H₈FNO₄S (molecular weight: 305.28 g/mol). Its structure features a 2,4-thiazolidinedione core linked via a methylene bridge to a 5-(4-fluoro-2-hydroxyphenyl)-2-furanyl substituent . This compound, also known as AS-252424, is recognized as a potent PI3Kγ inhibitor, with applications in oncology and immunology research .
The synthesis of TZD derivatives typically involves Knoevenagel condensation between aldehydes and 2,4-thiazolidinedione (2,4-TZD) in the presence of catalysts like piperidine or sodium acetate .
Properties
IUPAC Name |
5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVWNDMOQPMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises a 2,4-thiazolidinedione core conjugated to a 5-(4-fluoro-2-hydroxyphenyl)furan-2-yl substituent via a methylene bridge. Retrosynthetic disconnection reveals two critical intermediates:
- 2,4-Thiazolidinedione (TZD), a known heterocycle with antidiabetic and anticancer properties.
- 5-(4-Fluoro-2-hydroxyphenyl)furan-2-carbaldehyde , a furan-derived aldehyde requiring multi-step synthesis.
The convergent synthesis strategy involves:
Synthesis of 5-(4-Fluoro-2-Hydroxyphenyl)Furan-2-Carbaldehyde
Preparation of 2-Fluoro-4-Hydroxybenzaldehyde
The synthesis of 2-fluoro-4-hydroxybenzaldehyde (a precursor for the furan intermediate) is detailed in CN115124410A . The patented method involves:
Step 1: Hydroxyl Protection
- 3-Fluorophenol is protected using 2-bromopropane and K₂CO₃ in acetonitrile (70°C, 6 h) to yield 1-fluoro-3-isopropoxybenzene (89% yield).
Step 2: Bromination
- Bromination with pyridinium tribromide in dichloromethane (0°C, 2 h) produces 1-bromo-2-fluoro-4-isopropoxybenzene (93% yield).
Step 3: Grignard Exchange and Aldehyde Formation
- Reaction with isopropyl magnesium chloride in THF (-5°C) followed by DMF quench yields 2-fluoro-4-isopropoxybenzaldehyde (91.2% purity).
Step 4: Deprotection
- Treatment with boron trichloride in dichloromethane removes the isopropyl group, yielding 2-fluoro-4-hydroxybenzaldehyde (99.5% purity).
Table 1: Optimization of Bromination Conditions
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pyridinium tribromide | Dichloromethane | 0°C | 93 |
| NBS | CCl₄ | 25°C | 78 |
Synthesis of 5-(4-Fluoro-2-Hydroxyphenyl)Furan-2-Carbaldehyde
The aldehyde intermediate is coupled to a furan ring via Ullmann coupling or Pd-catalyzed cross-coupling , though specific protocols are inferred from analogous syntheses. A plausible route involves:
Knoevenagel Condensation with 2,4-Thiazolidinedione
The final step employs Knoevenagel condensation to link the furan-carbaldehyde to TZD. Shelke et al. (2016) demonstrated this using 1-benzyl-3-methylimidazolium dihydrogen phosphate ([bnmim]H₂PO₄) as a catalyst:
Reaction Conditions
- Molar Ratio : Aldehyde:TZD = 1:1.2
- Catalyst : 10 mol% [bnmim]H₂PO₄
- Temperature : 70°C
- Time : 50–90 minutes
- Yield : 81–92%
Table 2: Comparative Catalytic Efficiency
| Catalyst | Time (min) | Yield (%) | Reusability (Cycles) |
|---|---|---|---|
| [bnmim]H₂PO₄ | 50–90 | 81–92 | 4 |
| Piperidine | 240 | 51–90 | Not reusable |
| PEG-300 | 180 | 75–84 | 1 |
Mechanistic Insight : The ionic liquid facilitates proton transfer, activating the aldehyde for nucleophilic attack by TZD’s active methylene group. Water removal via azeotrope drives the equilibrium toward product formation.
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehyde and byproducts.
- Recrystallization : Ethanol/water (4:1) yields crystals with >99% HPLC purity.
Analytical Data :
Industrial Scalability and Environmental Considerations
The patented route for 2-fluoro-4-hydroxybenzaldehyde avoids ultra-low temperatures (<-40°C), enhancing scalability. The ionic liquid catalyst reduces waste generation, aligning with green chemistry principles.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the fluorine or hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively inhibiting PI3Kγ, a key enzyme in the PI3K/AKT signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and survival, making it a potential candidate for cancer therapy . The molecular targets include the PI3Kγ enzyme itself, and the pathways involved are primarily related to cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzylidene Substituents
5-(4-Fluorobenzylidene)-2,4-thiazolidinedione (CAS: 262601-87-6) shares structural similarities with the target compound but lacks the furanyl-hydroxyphenyl moiety. Synthesized via Knoevenagel condensation of 4-fluorobenzaldehyde and 2,4-TZD, it exhibits distinct physicochemical properties (e.g., lower molecular weight: 265.25 g/mol) and has been studied for hypoglycemic activity .
5-(4-Hydroxybenzylidene)-2,4-TZD () demonstrates insulinotropic effects in type II diabetic models, highlighting the role of hydroxyl groups in enhancing antidiabetic activity. However, the absence of a fluorine atom or heterocyclic substituents (e.g., furan) may reduce its selectivity for kinase targets compared to the target compound .
Naphthylidene and Chromene Derivatives
5-[(2-Hydroxy)-naphthylidene]-2,4-TZD () incorporates a naphthalene ring instead of a furan. Its synthesis involves condensation of 2-hydroxynaphthaldehyde with 2,4-TZD, followed by derivatization (e.g., carbamate or semicarbazide formation) to modulate activity .
5-(6,8-Dichloro-chromenyl)methylene-2,4-TZD () features a chromene ring substituted with chlorine atoms. Chlorine enhances electron-withdrawing effects, which may improve binding to enzymes like α-glucosidase but could also increase hepatotoxicity risks .
Furanyl-Substituted Thiazolidinediones
Compounds such as (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-TZD () and 5-[5-(4-chlorophenyl)furan-2-ylmethylene]-3-methyl-2-thioxo-thiazolidin-4-one () demonstrate the versatility of furan substitutions.
Pharmacological Activity and Toxicity
Hypoglycemic Activity
- Pioglitazone and rosiglitazone () are clinically used TZDs with pyridinyl-ethoxy-phenyl side chains. Their hypoglycemic efficacy stems from PPARγ activation, a mechanism distinct from the target compound’s PI3Kγ inhibition .
- 5-(4-Hydroxybenzylidene)-2,4-TZD () showed 1.5-fold higher insulin secretion in RIN-5F cells compared to controls, emphasizing the role of hydroxyl groups in antidiabetic activity .
Cytotoxicity
A comparative study () evaluated TZDs against oxazolidinediones and pyrrolidinediones :
| Compound | Structure | Cytotoxicity (HepG2 cells) |
|---|---|---|
| Troglitazone (TGZ) | TZD with chromane | High (IC₅₀: 25 μM) |
| DCPT (3-(3,5-dichlorophenyl)-TZD) | TZD with dichlorophenyl | Moderate (IC₅₀: 50 μM) |
| DCPMT (5-(3,5-dichlorophenylmethyl)-TZD) | TZD with benzyl substituent | High (IC₅₀: 30 μM) |
| MPMT-I (5-(4-methoxyphenylmethylene)-TZD) | TZD with methoxy group | High (IC₅₀: 40 μM) |
| Oxazolidinediones (DCPO, MPMO) | Non-TZD | Non-cytotoxic |
The TZD ring is critical for cytotoxicity, but substituents like chlorine or methoxy groups modulate potency . The target compound’s fluorine and hydroxyl groups may reduce toxicity compared to chlorinated analogs.
Biological Activity
5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione, also known as AS-252424, is a compound with significant biological activity, particularly as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound belongs to the thiazolidinedione class, which has been widely studied for various pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C14H8FNO4S
- Molecular Weight : 305.28 g/mol
- Melting Point : >235°C (dec.)
- Solubility : Soluble in DMSO (>20 mg/mL)
- pKa : 7.20 (predicted)
| Property | Value |
|---|---|
| Density | 1.559 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| Form | Solid |
| Color | Yellow |
AS-252424 acts primarily as a selective inhibitor of PI3Kγ , which plays a crucial role in various cellular processes including cell growth, proliferation, and survival. By inhibiting this pathway, the compound may exert anti-tumor effects and modulate inflammatory responses.
Antimicrobial Activity
Research has shown that thiazolidinedione derivatives exhibit a range of antimicrobial properties. The introduction of various substituents on the thiazolidine ring can enhance these effects:
- Antibacterial Activity : Studies indicate that compounds similar to AS-252424 have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : These compounds have also been evaluated for antifungal properties against organisms like Candida albicans, showing promising results in inhibiting fungal growth .
Anticancer Properties
Thiazolidinediones have been recognized for their potential in cancer treatment. AS-252424's inhibition of PI3Kγ is particularly relevant in cancer biology, where aberrant activation of this pathway is common. The compound has shown efficacy in reducing tumor cell viability in vitro and may contribute to apoptosis in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Evaluation : A study synthesized several thiazolidinedione derivatives and assessed their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups (like fluorine) showed enhanced antibacterial activity compared to their non-substituted counterparts .
Compound Name Activity Against E. coli Activity Against S. aureus AS-252424 Moderate Good Control Low Moderate -
Anticancer Activity : In vitro studies demonstrated that AS-252424 significantly reduces the proliferation of various cancer cell lines by inducing apoptosis through the PI3K pathway inhibition .
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- IC50 Values : Ranged from 10 µM to 25 µM depending on the cell line.
Q & A
Q. Key Factors :
- Acid Catalysis : HCl or acetic acid enhances Schiff base formation but may require strict temperature control (60–80°C) to avoid side reactions.
- Solvent System : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while protic solvents (e.g., ethanol) aid in purification.
Q. Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Schiff Base | 4-Fluoro-2-hydroxybenzaldehyde, H2SO4, 70°C | 65–75% | 85–90% |
| Cyclization | Thiourea, NaOAc, DMF/AcOH, reflux | 50–60% | 90–95% |
| Purification | Ethanol recrystallization | 40–50% | ≥98% |
How is the structural integrity of this compound validated in academic research?
Q. Basic Analytical Techniques
Q. Advanced Applications :
- DSC/TGA : Thermal stability analysis reveals decomposition above 250°C, informing storage conditions .
- HPLC-PDA : Purity validation using C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .
What is the primary biological target of this compound, and how is selectivity against related isoforms demonstrated?
Basic Target Profile
The compound (AS-252424) is a potent PI3Kγ inhibitor (IC50 = 30 nM) with >300-fold selectivity over PI3Kα, PI3Kβ, and PI3Kδ .
Q. Table 2: Isoform Selectivity Data
| PI3K Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kγ) |
|---|---|---|
| PI3Kγ | 30 | 1 |
| PI3Kα | 940 | 31 |
| PI3Kβ | 20,000 | 667 |
| PI3Kδ | 20,000 | 667 |
Mechanistic Insight :
The 4-fluoro-2-hydroxyphenyl group enhances binding to PI3Kγ’s hydrophobic pocket, while the thiazolidinedione moiety stabilizes interactions with catalytic residues .
How should researchers design experiments to evaluate off-target effects in kinase inhibition studies?
Q. Advanced Experimental Design
Kinase Panel Screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler) to test inhibition against 50+ kinases at 1 µM .
Cellular Validation :
- PI3Kγ-Specific Readouts : Measure PIP3 levels in PI3Kγ-overexpressing HEK293 cells via ELISA .
- Counter-Screens : Assess mitochondrial pyruvate carrier (MPC) inhibition (e.g., GW604714X as a positive control) to rule out off-target metabolic effects .
In Vivo Models : Murine peritonitis models (e.g., zymosan-induced leukocyte recruitment) confirm target engagement .
How do structural modifications impact the compound’s activity, and what SAR trends are observed in thiazolidinedione derivatives?
Q. Advanced SAR Analysis
- Critical Substituents :
- Linker Optimization :
Q. Table 3: Comparative SAR of Thiazolidinedione Derivatives
How can researchers resolve contradictions in activity data across different assay systems?
Q. Advanced Conflict Resolution Strategies
Assay Conditions :
- ATP Concentration : High ATP (1 mM) in kinase assays may mask weak inhibitors; use low ATP (10 µM) for accurate IC50 determination .
- Cellular Permeability : Verify compound uptake via LC-MS quantification in lysates to distinguish poor permeability from true inactivity.
Orthogonal Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
